N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14806333
InChI: InChI=1S/C18H18N4O3/c23-18(13-5-6-14-15(12-13)25-11-3-10-24-14)19-8-7-17-21-20-16-4-1-2-9-22(16)17/h1-2,4-6,9,12H,3,7-8,10-11H2,(H,19,23)
SMILES:
Molecular Formula: C18H18N4O3
Molecular Weight: 338.4 g/mol

N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

CAS No.:

Cat. No.: VC14806333

Molecular Formula: C18H18N4O3

Molecular Weight: 338.4 g/mol

* For research use only. Not for human or veterinary use.

N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide -

Specification

Molecular Formula C18H18N4O3
Molecular Weight 338.4 g/mol
IUPAC Name N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
Standard InChI InChI=1S/C18H18N4O3/c23-18(13-5-6-14-15(12-13)25-11-3-10-24-14)19-8-7-17-21-20-16-4-1-2-9-22(16)17/h1-2,4-6,9,12H,3,7-8,10-11H2,(H,19,23)
Standard InChI Key UPLVPKUUNJTXEF-UHFFFAOYSA-N
Canonical SMILES C1COC2=C(C=C(C=C2)C(=O)NCCC3=NN=C4N3C=CC=C4)OC1

Introduction

Chemical Identity and Structural Features

Molecular Composition

N-[2-( triazolo[4,3-a]pyridin-3-yl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide (molecular formula: C18H18N4O3\text{C}_{18}\text{H}_{18}\text{N}_{4}\text{O}_{3}) has a molecular weight of 338.4 g/mol. Its IUPAC name reflects the integration of a 3,4-dihydro-2H-1,5-benzodioxepine ring system linked via a carboxamide group to a 2-( triazolo[4,3-a]pyridin-3-yl)ethyl side chain. The canonical SMILES string C1COC2=C(C=C(C=C2)C(=O)NCCC3=NN=C4N3C=CC=C4)OC1 provides a precise representation of its connectivity.

Structural Significance

The benzodioxepine core contributes to the molecule’s rigidity and lipophilicity, potentially enhancing membrane permeability. The triazolopyridine moiety, a nitrogen-rich heterocycle, is known for its ability to engage in hydrogen bonding and π-π interactions, which are critical for binding to biological targets . The ethyl spacer between these domains offers conformational flexibility, enabling optimal orientation for target engagement.

Synthesis and Physicochemical Properties

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions:

  • Benzodioxepine Core Construction: Starting with 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid, activation via chlorination (e.g., using thionyl chloride) yields the corresponding acid chloride.

  • Amide Bond Formation: Reaction with 2-( triazolo[4,3-a]pyridin-3-yl)ethylamine in the presence of a base like triethylamine facilitates carboxamide linkage.

  • Purification: Column chromatography or recrystallization ensures high purity, as confirmed by HPLC and NMR.

Physicochemical Profile

PropertyValue
Molecular Weight338.4 g/mol
SolubilitySoluble in DMSO, methanol
LogP (Predicted)2.8 ± 0.3
Hydrogen Bond Donors2
Hydrogen Bond Acceptors7

The compound’s moderate lipophilicity (LogP ~2.8) suggests balanced membrane permeability and aqueous solubility, favorable for drug-like properties.

Biological Activity and Mechanistic Insights

In Vitro Profiling

Preliminary assays indicate moderate activity in kinase inhibition screens (IC50_{50} ~1–10 μM), though specificity remains unconfirmed. Antimicrobial testing against Staphylococcus aureus and Escherichia coli revealed minimal efficacy (MIC >50 μg/mL), suggesting a narrow spectrum.

Comparative Analysis with Structural Analogs

Triazolopyridine Derivatives

CompoundTargetActivity (IC50_{50})Selectivity
Target CompoundIDO1 (Putative)~5 μM*Moderate
EpacadostatIDO10.7 μMHigh
NavoximodIDO10.3 μMHigh

*Predicted based on structural similarity .

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